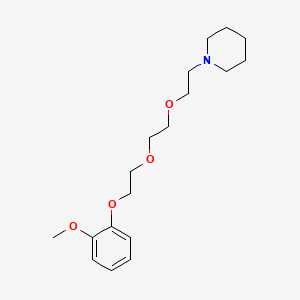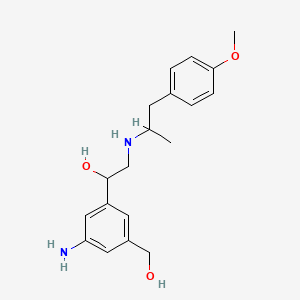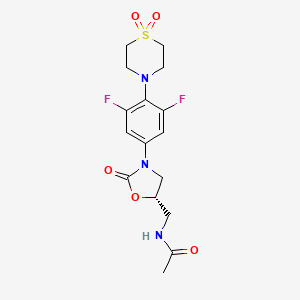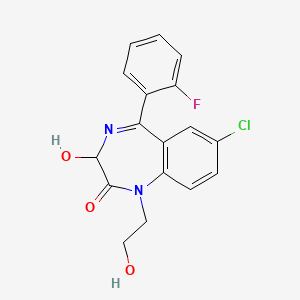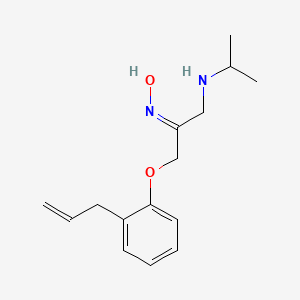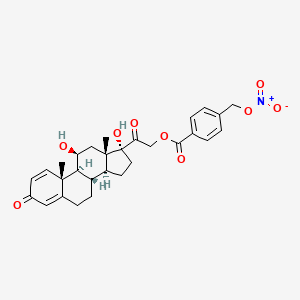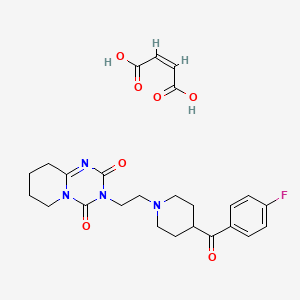
3-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
5-HT2 Antagonist Activity
A study by Watanabe et al. (1992) explored derivatives of 1,3,5-triazine-2,4(3H)-dione, including 3-(2-(4-(4-fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione, for their 5-HT2 and alpha 1 receptor antagonist activity. It was found that these compounds, especially the specified derivative, showed potent 5-HT2 antagonist activity, indicating their potential in treating conditions related to serotonin receptors, such as depression or anxiety disorders (Watanabe et al., 1992).
Antithrombotic Effect in Arterial Thrombosis
Pawlak et al. (1998) demonstrated that DV-7028, a compound synonymous with the chemical , inhibits thrombus formation in arterial thrombosis models in rats. This substance showed specificity towards arterial rather than venous thrombosis and inhibited collagen-induced serotonin secretion in platelets. Such findings suggest the compound's potential as a therapeutic agent in preventing thrombotic diseases, particularly arterial thrombosis (Pawlak et al., 1998).
Vascular and Cardiac Effects
Another study by Pawlak et al. (1998) focused on the cardiovascular effects of DV-7028 in rats. They observed that the compound caused a significant decrease in mean arterial blood pressure and induced bradycardia, hinting at its potential applications in cardiovascular therapies. This dual effect on blood pressure and heart rate underscores the compound's potential utility in treating hypertension and related cardiovascular conditions (Pawlak et al., 1998).
Propiedades
Número CAS |
133364-63-3 |
|---|---|
Nombre del producto |
3-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate |
Fórmula molecular |
C21-H25-F-N4-O3.C4-H4-O4 |
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C21H25FN4O3.C4H4O4/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;5-3(6)1-2-4(7)8/h4-7,16H,1-3,8-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
GVSYIVYQDRVBAL-BTJKTKAUSA-N |
SMILES isomérico |
C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=C\C(=O)O)\C(=O)O |
SMILES |
C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O |
SMILES canónico |
C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O |
Sinónimos |
3-(2-(4-(4-fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate DV 7028 DV-7028 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



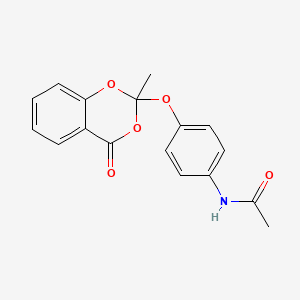
![2-(Furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione](/img/structure/B1663274.png)
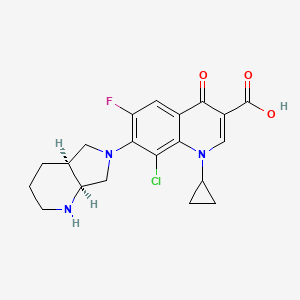
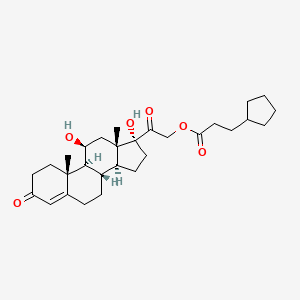
![7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1663281.png)
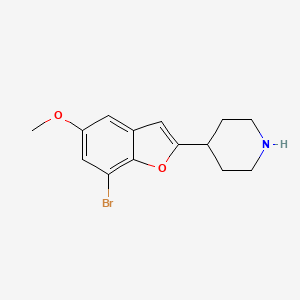
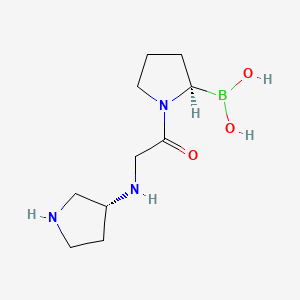
![7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1663284.png)
